1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone
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Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, an acetyl group, a phenylamino group, and a thiazole ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: It may find use in the production of specialty chemicals or as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone typically involves multiple steps. One common approach is to start with piperazine and sequentially introduce the acetyl group, phenylamino group, and thiazole ring through various organic reactions such as acetylation, amination, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Mechanism of Action
The mechanism by which 1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1-(4-Acetylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone: Similar structure but with a nitro group instead of phenylamino.
1-(4-Acetylpiperazin-1-yl)ethanone: A simpler analog without the thiazole ring.
4-(4-Acetylpiperazin-1-yl)benzaldehyde: Similar acetyl piperazine core but with an aldehyde group.
Uniqueness: 1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone is unique due to its combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs.
This compound represents a versatile and potentially valuable entity in scientific research and industrial applications. Further studies and development could unlock its full potential and lead to innovative uses in various fields.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(2-anilino-1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-13(22)20-7-9-21(10-8-20)16(23)11-15-12-24-17(19-15)18-14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCSYNLJRBCRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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